2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-2-8-21-20(15)27-14-16-6-9-22(10-7-16)28(23,24)17-4-5-18-19(13-17)26-12-11-25-18/h2-5,8,13,16H,6-7,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRKSOHTLMWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on enzyme inhibition, cytotoxicity, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. The structure includes a piperidine ring, a methoxy group, and a benzodioxine sulfonyl moiety, contributing to its biological activity.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of compounds related to This compound . Specifically, it has been evaluated against key enzymes such as:
- Alpha-glucosidase : Important in carbohydrate metabolism and a target for Type 2 diabetes management.
- Acetylcholinesterase (AChE) : A target for Alzheimer's disease treatment.
In vitro assays demonstrated that related sulfonamide derivatives exhibited significant inhibition of these enzymes. For instance, one study reported that certain derivatives achieved IC50 values below 10 µM against both alpha-glucosidase and AChE, indicating promising therapeutic potential for managing diabetes and neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that the compound exhibited selective cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the therapeutic implications of compounds similar to This compound :
- Study on Type 2 Diabetes : A study investigated the effects of sulfonamide derivatives on blood glucose levels in diabetic rats. The results showed a significant reduction in fasting blood glucose levels compared to control groups, suggesting potential use as antidiabetic agents .
- Alzheimer's Disease Model : In an Alzheimer's disease model using transgenic mice, administration of related compounds resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that these compounds may have neuroprotective effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves the reaction of 2,3-dihydro-1,4-benzodioxine with piperidine derivatives and subsequent modifications to introduce the methoxy and methyl groups. The structural formula can be expressed as:
This compound belongs to the class of benzenesulfonamides , which are known for their diverse biological activities.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that related sulfonamides can inhibit enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase : Relevant in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
Antimicrobial Properties
Compounds containing the benzodioxine moiety have demonstrated antimicrobial properties. They can act against various pathogens, making them candidates for developing new antibiotics or antifungal agents .
Diabetes Management
The inhibition of α-glucosidase suggests potential applications in managing Type 2 diabetes mellitus (T2DM). By slowing carbohydrate absorption in the intestines, these compounds can help regulate blood sugar levels .
Neurological Disorders
Due to their action on acetylcholinesterase, these compounds may also be explored for treating neurodegenerative diseases like Alzheimer's disease. Enhancing cholinergic transmission could improve cognitive function in affected individuals .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Enzyme Inhibition Studies : A study synthesized various sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. Results indicated that specific modifications to the benzodioxine structure enhanced inhibitory potency .
- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of benzodioxine derivatives against a range of bacterial strains. The results showed promising activity, suggesting further exploration into their use as antimicrobial agents .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a sulfonylated piperidine, benzodioxane, and pyridine groups. Below is a comparative analysis with key analogs:
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid ()
- Structure : Replaces the methoxy-3-methylpyridine with a carboxylic acid group at the piperidine’s 4-position.
- Applications : Likely used in protease inhibition studies due to the sulfonamide-carboxylic acid motif, common in enzyme active-site targeting .
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid ()
- Structure : Features a pyrrolidine ring with hydroxyl and carboxylic acid groups instead of piperidine and pyridine.
- Key Differences :
- The five-membered pyrrolidine ring introduces conformational rigidity.
- Hydroxyl and carboxylic acid groups may enable chelation or hydrogen bonding with metal ions or polar residues.
- Applications: Potential use in metalloenzyme inhibition (e.g., matrix metalloproteinases) .
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one (BRD1401) ()
- Structure : Contains a benzodioxane-linked imidazolone core with a pyrimidine substituent.
- Key Differences :
- The imidazolone-pyrimidine system suggests nucleobase mimicry, useful in targeting nucleic acid-binding proteins.
- Lacks the sulfonamide-piperidine motif, reducing sulfonyl-dependent interactions.
- Applications: Demonstrated activity against Pseudomonas aeruginosa by disrupting outer membrane protein OprH-LPS interactions .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-yl(thiophen-3-yl)methylpiperidine ()
- Structure : Incorporates a tetrazole ring and thiophene instead of pyridine.
- Key Differences :
- Tetrazole enhances metabolic stability and mimics carboxylic acid bioisosterically.
- Thiophene introduces sulfur-mediated hydrophobic interactions.
- Applications : Likely explored in antiviral or antibacterial contexts due to tetrazole’s prevalence in drug discovery .
Structural and Functional Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
